molecular formula C7H7FN2O B13665328 7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B13665328
M. Wt: 154.14 g/mol
InChI Key: VAXBYTGHOJFWTD-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that contains a fluorine atom at the 7th position. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves multistep procedures starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, starting from 5-fluoro-2-nitrophenol, a series of reactions including nitration, reduction, and cyclization can be employed to obtain the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can introduce other functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.

Comparison with Similar Compounds

Similar Compounds

    Flumioxazin: Another oxazine derivative with similar herbicidal activity.

    Isoindoline-1,3-diones: Compounds with related structures and biological activities.

Uniqueness

7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new herbicides and pharmaceuticals.

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H7FN2O/c8-7-3-6-5(4-10-7)9-1-2-11-6/h3-4,9H,1-2H2

InChI Key

VAXBYTGHOJFWTD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=NC=C2N1)F

Origin of Product

United States

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